molecular formula C9H9ClF3NO2 B2378952 methyl2-amino-5-(trifluoromethyl)benzoatehydrochloride CAS No. 2287272-38-0

methyl2-amino-5-(trifluoromethyl)benzoatehydrochloride

Cat. No.: B2378952
CAS No.: 2287272-38-0
M. Wt: 255.62
InChI Key: XOUMGUYLDOXWOE-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-(trifluoromethyl)benzoate hydrochloride is a benzoate ester derivative with a hydrochloride salt. The compound features:

  • A methyl ester group at the carboxylate position.
  • An amino group (-NH₂) at the ortho (2nd) position of the benzene ring.
  • A trifluoromethyl (-CF₃) substituent at the para (5th) position.
  • A hydrochloride counterion enhancing solubility and stability.

This compound is synthesized via deprotection of a tert-butoxycarbonyl (Boc)-protected intermediate using trifluoroacetic acid (TFA) in dichloromethane, followed by salt formation . It serves as a key intermediate in pharmaceutical and agrochemical research due to the trifluoromethyl group’s electron-withdrawing properties, which enhance metabolic stability and bioavailability.

Properties

IUPAC Name

methyl 2-amino-5-(trifluoromethyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2.ClH/c1-15-8(14)6-4-5(9(10,11)12)2-3-7(6)13;/h2-4H,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUMGUYLDOXWOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287272-38-0
Record name methyl 2-amino-5-(trifluoromethyl)benzoate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-(trifluoromethyl)benzoate typically involves the esterification of 2-amino-5-(trifluoromethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of Methyl 2-amino-5-(trifluoromethyl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-5-(trifluoromethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications, as it can interact with intracellular targets and modulate various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Methyl 2-Amino-3-(Trifluoromethyl)benzoate
  • Structural Difference : The trifluoromethyl group is at the meta (3rd) position instead of para (5th).
  • Impact : Altered electronic effects and steric hindrance may influence reactivity or binding in biological systems. For example, the para-CF₃ group in the target compound could enhance π-π stacking interactions in protein binding compared to the meta isomer.
  • Molecular Weight : 219.16 g/mol (free base) .
Methyl 4-Aminothiophene-3-carboxylate Hydrochloride
  • Structural Difference: A thiophene ring replaces the benzene ring, with an amino group at the 4th position.
  • Molecular Weight : 193.65 g/mol (hydrochloride salt) .

Functional Group Variations

3-Amino-2-Methyl-5-(Trifluoromethyl)benzoate Hydrochloride
  • Structural Difference : An additional methyl group at the 2nd position.
  • Impact : Increased steric bulk may reduce solubility or hinder interactions in enzyme active sites.
  • Molecular Weight: Not explicitly stated, but estimated ~250 g/mol (hydrochloride form) .
Ethametsulfuron Methyl Ester
  • Structural Difference: Contains a sulfonylurea group instead of an amino group, with a triazine ring substituent.
  • Application : Used as a herbicide, highlighting how functional group changes shift utility from pharmaceuticals to agrochemicals .

Salt Forms and Counterions

Benfluorex Hydrochloride
  • Structural Difference : A complex benzamide-ethylamine chain replaces the simple benzoate ester.
  • Application : Used as an appetite suppressant, demonstrating how structural complexity correlates with pharmacological activity .
Free Base vs. Hydrochloride
  • Solubility : The hydrochloride salt of the target compound improves water solubility compared to its free base, critical for drug formulation.

Physicochemical and Crystallographic Comparisons

Crystallization Behavior

Isomorphous crystals are common in compounds with minor substituent changes (e.g., -H, -CH₃, -CF₃). For example:

  • Desmethylselegiline HCl and p-fluorodesmethylselegiline HCl form isomorphous crystals due to similar unit cell parameters .
  • The target compound’s hydrochloride salt may exhibit isomorphism with analogs like methyl 2-amino-3-CF₃ benzoate HCl, facilitating co-crystallization studies.

Thermal Stability

  • Methyl 4-Aminothiophene-3-carboxylate HCl: Decomposes at 183.5–184.6°C .
  • Target Compound : Expected higher decomposition temperature due to the benzene ring’s stability compared to thiophene.

Biological Activity

Methyl 2-amino-5-(trifluoromethyl)benzoate hydrochloride is a compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Methyl 2-amino-5-(trifluoromethyl)benzoate hydrochloride has the molecular formula C₉H₁₁ClF₃NO₂. The trifluoromethyl group enhances the compound's lipophilicity and binding selectivity, which are critical for its biological interactions. The presence of this group can influence the compound's stability and reactivity, making it a valuable candidate for various therapeutic applications.

Pharmacological Effects

  • CYP Enzyme Interaction :
    • Methyl 2-amino-5-(trifluoromethyl)benzoate hydrochloride is identified as a CYP1A2 inhibitor , which may impact drug metabolism and pharmacokinetics in vivo. However, it does not inhibit other CYP enzymes such as CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .
  • Blood-Brain Barrier Permeability :
    • The compound is noted to be BBB permeant , indicating its potential effectiveness in targeting central nervous system conditions .
  • Lipophilicity :
    • The compound exhibits varying log P values across different predictive models (Log Po/w ranges from 1.91 to 3.23), suggesting good membrane permeability characteristics which are essential for oral bioavailability .

Research indicates that the biological activity of methyl 2-amino-5-(trifluoromethyl)benzoate hydrochloride may involve multiple mechanisms:

  • Antiviral Activity : Preliminary studies suggest that similar compounds exhibit antiviral properties against various coronaviruses by interfering with viral entry mechanisms . This could imply potential applications in treating viral infections.
  • Enzyme Inhibition : The inhibition of specific enzymes involved in metabolic pathways may contribute to its therapeutic effects, although further studies are needed to elucidate the exact pathways affected.

Comparative Analysis

The following table compares methyl 2-amino-5-(trifluoromethyl)benzoate hydrochloride with other related compounds:

Compound NameMolecular FormulaKey Differences
Methyl 3-amino-2-methyl-5-(trifluoromethyl)benzoateC₁₀H₁₁ClF₃NO₂Different substitution pattern
Methyl 4-amino-2-methoxybenzoateC₉H₁₁NO₃Lacks trifluoromethyl group
Ethyl 5-amino-2-methoxybenzoateC₁₀H₁₂NO₃Different alkyl substitution

The unique trifluoromethyl substitution in methyl 2-amino-5-(trifluoromethyl)benzoate provides distinct chemical properties not found in other similar compounds, potentially enhancing its biological activity .

Case Studies and Research Findings

  • Antiviral Profiling :
    • A study highlighted that compounds with similar structures showed activity against beta-coronaviruses, demonstrating a need for further exploration into their mechanism of action and therapeutic potential .
  • Toxicity Assessments :
    • Evaluations have been conducted to determine cytotoxic concentrations (CC50), which are essential for assessing the safety profile of the compound in clinical settings .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 2-amino-5-(trifluoromethyl)benzoate hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves precursor reactions such as coupling 2-(trifluoromethyl)benzaldehyde derivatives with glycine methyl ester hydrochloride under controlled pH and temperature. Key steps include acid-catalyzed esterification and subsequent hydrochlorination. Optimization requires monitoring reaction progress via TLC or HPLC and adjusting solvent polarity (e.g., using DMF or THF) to enhance yield .

Q. What spectroscopic techniques are most effective for characterizing methyl 2-amino-5-(trifluoromethyl)benzoate hydrochloride?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic proton environment and trifluoromethyl group presence. Mass spectrometry (ESI-MS or HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹). X-ray crystallography may resolve structural ambiguities in crystalline forms .

Q. How does solubility and stability of this compound vary under different experimental conditions?

  • Methodological Answer : The trifluoromethyl group enhances lipophilicity, limiting aqueous solubility but improving stability in organic solvents (e.g., DMSO or methanol). Stability studies under acidic/basic conditions (pH 3–10) and thermal stress (25–60°C) should be conducted via HPLC-UV to track degradation products. Buffered solutions with ascorbic acid may reduce oxidative decomposition .

Advanced Research Questions

Q. How does the trifluoromethyl group influence binding affinity and reactivity in biological systems?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group increases electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites. Comparative studies using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can quantify binding affinity differences between fluorinated and non-fluorinated analogs. Computational docking (e.g., AutoDock Vina) predicts binding modes .

Q. How can researchers design experiments to study interactions between this compound and target enzymes/receptors?

  • Methodological Answer : Use enzyme inhibition assays (e.g., fluorometric or colorimetric) with purified targets (e.g., kinases or GPCRs). For receptor studies, radioligand binding assays (³H or ¹²⁵I-labeled ligands) quantify competitive displacement. Pair these with mutagenesis to identify critical binding residues. Synchrotron-based crystallography resolves structural interactions at atomic resolution .

Q. What structural analogs of methyl 2-amino-5-(trifluoromethyl)benzoate hydrochloride exist, and how do their activities compare?

  • Methodological Answer : Analogs like methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate hydrochloride (CAS 654-62-6) show altered bioactivity due to positional isomerism. Structure-activity relationship (SAR) studies should compare IC₅₀ values in cytotoxicity assays and metabolic stability (e.g., microsomal half-life). Replace the trifluoromethyl group with -Cl or -NO₂ to assess electronic effects .

Q. What metabolic pathways are implicated in the biotransformation of this compound, and how can metabolic stability be improved?

  • Methodological Answer : In vitro liver microsome assays (human or rodent) identify phase I metabolites (e.g., hydroxylation or demethylation). LC-MS/MS profiles metabolites, while cytochrome P450 inhibition assays (CYP3A4, CYP2D6) assess drug-drug interaction risks. Deuteration at labile positions (e.g., methyl ester) or fluorination of vulnerable sites enhances metabolic stability .

Q. How can researchers develop robust analytical methods for quantifying this compound in complex matrices?

  • Methodological Answer : Reverse-phase HPLC (RP-HPLC) with a C18 column and trifluoroacetic acid (0.1% in mobile phase) improves peak symmetry. For biological samples (e.g., plasma), solid-phase extraction (SPE) using HLB cartridges enhances recovery. Method validation follows ICH guidelines for linearity (R² > 0.998), LOD/LOQ, and precision (%RSD < 2) .

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